Oxacyclooctadecan-2-one
Description
Oxacyclooctadecan-2-one is an 18-membered macrocyclic lactone, synthesized via ring-closing metathesis (RCM) using a ruthenium-based catalyst (1 mol% Ru-11a) in non-chlorinated solvents under low-dilution conditions . This method offers advantages over traditional lactonization, such as reduced solvent waste and higher efficiency for large-ring formation. The compound’s structure is confirmed by NMR spectroscopy, with characteristic signals for protons adjacent to the oxygen (δ 4.14–4.10) and carbonyl groups (δ 2.35–2.30) .
Properties
IUPAC Name |
oxacyclooctadecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19-17/h1-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQOOHFUXNQCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCOC(=O)CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclooctadecan-2-one can be synthesized through various methods, including the cyclization of heptadecanoic acid or its derivatives. One common method involves the esterification of heptadecanoic acid followed by cyclization under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the macrocyclic ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxacyclooctadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted lactones.
Scientific Research Applications
Oxacyclooctadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of oxacyclooctadecan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s macrocyclic structure allows it to form stable complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Physical Properties
Olfactory Profile
- Oxacyclohexadecan-2-one (Exaltolide) : Intensely musky, widely used in perfumes .
- Oxacycloheptadecan-2-one (Dihydroambrettolide) : Softer, ambery-musk scent .
- This compound : Likely exhibits subtler or unique odor characteristics due to its larger ring, though specific data are unavailable.
Research Findings and Industrial Relevance
- RCM Advancements : The synthesis of this compound demonstrates the scalability of RCM for macrocycles, with yields comparable to smaller lactones .
- Cost and Availability : Smaller lactones (e.g., Oxacyclohexadecan-2-one) are commercially available at lower costs (e.g., 100g for €50 ), while larger analogs like this compound remain niche due to synthetic complexity.
- Safety : Methyl derivatives (e.g., 15-methyl-Oxacyclohexadecan-2-one) require careful handling, with first-aid measures for inhalation documented , though parent compounds are generally stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
